4-Amino-6-methyl-7-azaindole hydrochloride
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Overview
Description
4-Amino-6-methyl-7-azaindole hydrochloride is a chemical compound belonging to the class of azaindoles Azaindoles are heterocyclic compounds that contain a nitrogen atom in the indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methyl-7-azaindole hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the use of 3-alkynyl-2-aminopyridines as starting materials. The reaction is catalyzed by acids such as trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA), leading to the formation of the azaindole ring .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using scalable methods such as catalytic hydrogenation and reductive cyclization. These methods ensure high yields and purity of the final product. The use of common catalysts like palladium on carbon (Pd-C) facilitates the efficient conversion of intermediates to the desired azaindole derivative .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-methyl-7-azaindole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the azaindole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd-C) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Scientific Research Applications
4-Amino-6-methyl-7-azaindole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-Amino-6-methyl-7-azaindole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
7-Azaindole: Another azaindole derivative with similar biological activities.
4-Chloro-7-azaindole: Used as an intermediate in drug discovery.
6-Azaindole: Known for its activity as an HIV-1 attachment inhibitor
Uniqueness
4-Amino-6-methyl-7-azaindole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and methyl groups enhance its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications .
Properties
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c1-5-4-7(9)6-2-3-10-8(6)11-5;/h2-4H,1H3,(H3,9,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFBSXIVWUOYSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=N1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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